yc-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanisms of Action

Lificiguat acts by directly binding to and activating sGC, leading to increased production of cyclic guanosine monophosphate (cGMP). cGMP is a potent second messenger molecule that causes relaxation of smooth muscle cells in blood vessels, ultimately resulting in vasodilation and lowering of blood pressure []. This mechanism is distinct from other classes of blood pressure medications, such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs), which target different pathways in the renin-angiotensin-aldosterone system (RAAS).

Source

[] Ahluwalia, A., et al. (2018). Lificiguat: First-in-Class Soluble Guanylate Cyclase Activator for the Treatment of Heart Failure. Circulation research, 123(3), 333-345.

Therapeutic Potential

Lificiguat has been evaluated in clinical trials for the treatment of various cardiovascular conditions, including:

- Heart failure: Lificiguat has shown promise in improving symptoms and exercise capacity in patients with chronic heart failure [, ]. However, large-scale clinical trials have yielded mixed results regarding its impact on mortality rates [].

- Pulmonary arterial hypertension (PAH): Studies suggest that Lificiguat may improve hemodynamics and exercise capacity in patients with PAH [].

YC-1, chemically known as 1-(2-hydroxy-3-methoxyphenyl)-2-phenyl-2-propanone, is a compound with the CAS number 170632-47-0. It appears as a white to pale yellow powder and has a molecular weight of approximately 304.34 g/mol. YC-1 is primarily recognized for its role as a nitric oxide-independent activator of soluble guanylyl cyclase, which plays a significant part in various biological processes by increasing levels of cyclic guanosine monophosphate (cGMP) in cells .

Originally developed as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α), YC-1 has demonstrated potential in treating conditions related to tumor growth and vascular disorders by modulating angiogenesis and platelet aggregation .

Lificiguat's primary mechanism of action involves directly activating sGC, leading to increased cGMP production. This cGMP surge triggers a cascade of cellular effects, including relaxation of smooth muscle cells, inhibition of platelet aggregation, and modulation of cell proliferation [, ]. These effects hold therapeutic potential for various diseases.

Studies suggest lificiguat might also possess anti-tumor properties by inhibiting hypoxia-inducible factor-1 (HIF-1), a protein involved in regulating cellular responses to low oxygen conditions []. However, further research is needed to fully understand this mechanism.

YC-1 functions primarily through its activation of soluble guanylyl cyclase, leading to increased cGMP levels. This activation is independent of nitric oxide, making it a unique stimulant in the pathway. The compound has been shown to inhibit platelet aggregation induced by collagen and thrombin, which is crucial for managing cardiovascular conditions . Additionally, YC-1 inhibits HIF-1α activity, thereby blocking angiogenesis and tumor growth under hypoxic conditions .

The biological activities of YC-1 include:

- Inhibition of HIF-1α: YC-1 effectively reduces the expression of HIF-1α, leading to decreased transcriptional activity associated with tumorigenesis .

- Activation of soluble guanylyl cyclase: This results in elevated cGMP levels, contributing to vasodilation and inhibition of platelet aggregation .

- Anticancer properties: In vivo studies indicate that treatment with YC-1 results in smaller and less vascularized tumors compared to controls, highlighting its potential as an anticancer agent .

The synthesis of YC-1 can be achieved through various organic synthesis techniques. While specific synthetic routes may vary, they generally involve the following steps:

- Formation of the core structure: This typically involves the reaction of appropriate phenolic compounds with ketones or aldehydes under acidic or basic conditions.

- Functionalization: Subsequent reactions may introduce methoxy and hydroxyl groups to achieve the final compound structure.

- Purification: The synthesized product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

The exact methodologies can differ based on laboratory protocols and desired yields.

YC-1 has several promising applications:

- Cancer therapy: Due to its ability to inhibit HIF-1α and reduce tumor growth, YC-1 is being explored as a therapeutic agent in oncology .

- Cardiovascular diseases: Its role as a soluble guanylyl cyclase activator positions it as a potential treatment for conditions involving impaired vascular function .

- Research tool: YC-1 is utilized in scientific research to study mechanisms related to hypoxia response and cGMP signaling pathways.

Interaction studies have revealed that YC-1 engages with various biological targets:

- Soluble guanylyl cyclase: As an activator, it enhances cGMP production independently of nitric oxide, influencing vascular smooth muscle relaxation and platelet function .

- HIF-1α pathway: By inhibiting HIF-1α activity, YC-1 disrupts pathways involved in tumor progression and metastasis under low oxygen conditions .

These interactions underscore its multifaceted role in both therapeutic contexts and research applications.

Several compounds share structural or functional similarities with YC-1. Here are some notable examples:

| Compound Name | Mechanism/Activity | Unique Features |

|---|---|---|

| Lificiguat | Soluble guanylyl cyclase activator | Developed for pulmonary arterial hypertension |

| Sildenafil | Phosphodiesterase type 5 inhibitor | Primarily used for erectile dysfunction |

| Riociguat | Soluble guanylyl cyclase activator | Approved for chronic thromboembolic pulmonary hypertension |

| Nitroglycerin | Nitric oxide donor | Commonly used as a vasodilator for angina |

YC-1 is unique due to its dual action as both an anticancer agent and a soluble guanylyl cyclase activator without relying on nitric oxide, distinguishing it from other compounds that primarily target single pathways or conditions.

Heme-Dependent versus Heme-Independent Activation Pathways

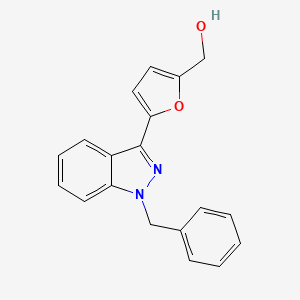

Soluble guanylyl cyclase activation by three-(five'-hydroxymethyl-two'-furyl)-one-benzyl indazole occurs through both heme-dependent and heme-independent mechanisms, representing a unique dual activation paradigm [1]. The heme-dependent pathway constitutes the primary mechanism of activation, where the compound binds to an allosteric site on the enzyme and enhances the catalytic rate approximately ten-fold under basal conditions with an effective concentration of fifty percent activation value of twenty micromolar [2] [3].

Crystallographic and spectroscopic analyses reveal that this compound does not directly interact with the heme prosthetic group, as evidenced by the absence of changes in the Soret absorption spectrum upon binding [3]. Instead, the compound binds to the beta-one subunit near the heme-containing domain, specifically within the heme-binding region of soluble guanylyl cyclase [4]. Linked-equilibria binding measurements demonstrate dissociation constant values ranging from nine to twenty-one micromolar for the compound binding to the enzyme in the absence of gaseous ligands [4].

The heme-independent pathway was definitively established through studies utilizing oxidized enzyme forms and heme-deficient mutants. When the enzyme heme is oxidized to the ferric state using one-hydrogen-(one,two,four)oxadiazole(four,three-alpha)quinoxalin-one-one, the compound retains approximately thirty to forty percent of its stimulatory capacity [1]. Furthermore, heme-deficient mutant alpha-one beta-one cysteine-one hundred and five enzyme, created by substituting the heme-coordinating histidine-one hundred and five residue with cysteine, demonstrates three-fold activation by the compound compared to seven-fold activation in wild-type enzyme [1].

Synergistic Interactions with Nitric Oxide and Carbon Monoxide

The compound exhibits remarkable synergistic interactions with gaseous activators of soluble guanylyl cyclase, transforming carbon monoxide from a weak activator into a potent enzyme stimulator [5] [6]. Under normal conditions, carbon monoxide activates the enzyme only five-fold, whereas in the presence of the compound, carbon monoxide achieves activation levels comparable to nitric oxide alone, reaching over one hundred-fold stimulation [5] [6].

Mechanistic studies reveal that the compound sensitizes the enzyme toward its gaseous activators through multiple mechanisms. The compound increases the maximal catalytic rate of the enzyme and enhances the affinity for gaseous ligands without affecting the binding kinetics of carbon monoxide to the heme group [5]. Stopped-flow spectrophotometry analyses demonstrate that neither the association rate nor the dissociation rate of carbon monoxide varies in the presence of the compound, indicating that enhanced activation occurs through conformational changes rather than altered ligand binding kinetics [5].

The compound achieves maximal carbon monoxide activation through formation of a six-coordinate complex between carbon monoxide and the heme, indicating that cleavage of the iron-histidine bond is not required for maximal activation [5]. Resonance Raman spectroscopy studies show that the compound induces a shift in the iron-carbon monoxide stretching frequency from four hundred seventy-four to four hundred ninety-two reciprocal centimeters, suggesting conformational changes in the heme pocket that facilitate enzyme activation [7].

Cooperativity factors between the compound and gaseous ligands range from eleven to nineteen, demonstrating significant positive cooperativity [4]. This cooperativity manifests as a dramatic leftward shift in the concentration-response curve for nitric oxide, enhancing sensitivity at physiologically relevant concentrations between one and one hundred nanomolar [6].

Hypoxia-Inducible Factor One Alpha Inhibition Mechanisms

Post-Translational Regulation via Factor Inhibiting Hypoxia-Inducible Factor

The compound exerts inhibitory effects on hypoxia-inducible factor one alpha through both protein degradation and functional inactivation mechanisms [8]. Post-translational regulation occurs through enhanced degradation of hypoxia-inducible factor one alpha protein, with the compound specifically targeting the amino acid seven hundred twenty to seven hundred eighty region of the protein [9]. This degradation occurs independently of the classical von Hippel-Lindau protein pathway and proteasomal inhibition [9].

The compound demonstrates novel mechanisms of hypoxia-inducible factor inhibition through stimulation of Factor Inhibiting Hypoxia-Inducible Factor binding to the carboxy-terminal transactivation domain of hypoxia-inducible factor one alpha [8]. In coimmunoprecipitation assays, the compound enhances Factor Inhibiting Hypoxia-Inducible Factor binding to the carboxy-terminal transactivation domain even under hypoxic conditions, while notably failing to increase cellular levels of hydroxylated asparagine eight hundred three [8].

This Factor Inhibiting Hypoxia-Inducible Factor-dependent mechanism operates independently of the classical asparagine eight hundred three hydroxylation pathway [8]. The compound-induced carboxy-terminal transactivation domain inactivation is completely abolished in carboxy-terminal transactivation domain asparagine eight hundred three alanine mutants, confirming the requirement for the asparagine eight hundred three residue despite the absence of increased hydroxylation [8].

Small interfering ribonucleic acid studies targeting Factor Inhibiting Hypoxia-Inducible Factor and dimethyloxalylglycine Factor Inhibiting Hypoxia-Inducible Factor inhibitor experiments confirm the involvement of Factor Inhibiting Hypoxia-Inducible Factor in compound-induced carboxy-terminal transactivation domain inactivation [8]. Factor Inhibiting Hypoxia-Inducible Factor inhibition rescues hypoxia-inducible factor target gene expressions that are repressed by the compound, establishing the essential role of Factor Inhibiting Hypoxia-Inducible Factor in this regulatory mechanism [8].

Impact on Vascular Endothelial Growth Factor and Angiogenic Signaling Cascades

The compound profoundly impacts vascular endothelial growth factor expression and angiogenic signaling through hypoxia-inducible factor one alpha-dependent and independent mechanisms [10] [11]. Under hypoxic conditions, the compound blocks the induction of vascular endothelial growth factor messenger ribonucleic acid and inhibits the deoxyribonucleic acid-binding activity of hypoxia-inducible factor one [10]. This inhibition occurs post-translationally through suppression of hypoxia-inducible factor one alpha accumulation without affecting its messenger ribonucleic acid levels [10].

In vascular endothelial cells, the compound suppresses cell proliferation, migration, and tube formation while significantly increasing proteasome activity [12]. Under hypoxic conditions, the compound downregulates hypoxia-inducible factor two alpha, vascular endothelial growth factor, erythropoietin, endothelin-one, and matrix metalloproteinase-nine at both messenger ribonucleic acid and protein levels [12]. This downregulation is accompanied by significant decreases in matrix metalloproteinase-nine enzymatic activity [12].

Three-dimensional collagen matrix models using mouse retinal explants demonstrate that the compound inhibits outgrowth of new vessel sprouts and dramatically decreases vessel immunoreactivities for cluster of differentiation thirty-one and von Willebrand Factor [12]. The compound proves highly effective in reducing vascular density within retinal tissue under both normoxic and hypoxic conditions [12].

Clinical studies in rhesus monkey models of central retinal vein occlusion demonstrate that intravitreal injection of the compound significantly alleviates macular edema compared to control treatments [13]. Vitreous fluid analyses reveal significant decreases in interleukin-six, interleukin-eight, vascular endothelial growth factor, and hypoxia-inducible factor one alpha concentrations following compound treatment [13].

Cross-Modal Interactions with Nuclear Factor Kappa Beta and Mitogen-Activated Protein Kinase Pathways

The compound demonstrates complex interactions with nuclear factor kappa beta and mitogen-activated protein kinase signaling pathways that extend beyond its primary targets [14] [15]. In rat mesangial cells, the compound inhibits proliferation through suppression of cyclin D-one expression and cyclin D-one/cyclin-dependent kinase four kinase activity [14]. This antiproliferative effect operates independently of cyclic guanosine monophosphate signaling pathways but is partially reversed by p-thirty-eight mitogen-activated protein kinase inhibitors [14].

The compound activates extracellular signal-regulated kinase one/two mitogen-activated protein kinase through mechanisms independent of soluble guanylyl cyclase activation [16] [17]. In ischemia-reperfusion injury models, the compound-mediated reduction of leukocyte-endothelium adhesive interactions is completely blocked by mitogen-activated protein kinase kinase inhibitor PD-ninety-eight thousand fifty-nine but not by soluble guanylyl cyclase or protein kinase C inhibitors [17].

Protein kinase C activation represents another significant cross-modal interaction [15]. The compound causes concentration- and time-dependent increases in cyclo-oxygenase-two activity and expression through protein kinase G-dependent and p-forty-four/forty-two mitogen-activated protein kinase-dependent pathways [15]. Specifically, the compound causes translocation of protein kinase C-alpha, but not other isoforms, from cytosol to membrane fractions [15].

Nuclear factor kappa beta pathway modulation by the compound occurs through multiple mechanisms. In liver fibrosis models, the compound decreases nuclear factor kappa beta activity and reduces tumor necrosis factor-alpha and interleukin-six expression [11]. This modulation involves inhibition of nuclear factor kappa beta and signal transducer and activator of transcription three phosphorylation through negative regulation of suppressor of cytokine signaling one and three signaling pathways [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

154453-18-6

Wikipedia

Dates

Hypoxia-Activated Prodrug Enabling Synchronous Chemotherapy and HIF-1α Downregulation for Tumor Treatment

Xiangjie Luo, Ao Li, Xiaoqin Chi, Yaying Lin, Xing Liu, Lifan Zhang, Xinhui Su, Zhenyu Yin, Hongyu Lin, Jinhao GaoPMID: 33847488 DOI: 10.1021/acs.bioconjchem.1c00131

Abstract

The overexpression of HIF-1α in solid tumors due to hypoxia is closely related to drug resistance and consequent treatment failure. Herein, we constructed a hypoxia-activated prodrug named as YC-Dox. This prodrug could be activated under hypoxic conditions and undergo self-immolation to release doxorubicin (Dox) and YC-1 hemisuccinate (YCH-1), which could execute chemotherapy and result in HIF-1α downregulation, respectively. This prodrug is capable of specifically releasing Dox and YCH-1 in response to hypoxia, leading to a substantial synergistic potency and a remarkable cytotoxic selectivity (>8-fold) for hypoxic cancer cells over normoxic healthy cells. Theexperiments reveal that this prodrug can selectively aim at hypoxic cancer cells and avoid undesired targeting of normal cells, leading to elevated therapeutic efficacy for tumor treatment and minimized adverse effects on normal tissues.

Inhibition of hypoxia inducible factor 1 by YC-1 attenuates tissue plasminogen activator induced hemorrhagic transformation by suppressing HMGB1/TLR4/NF-κB mediated neutrophil infiltration in thromboembolic stroke rats

Linglei Kong, Yinzhong Ma, Zhiyuan Wang, Nannan Liu, Guodong Ma, Chengdi Liu, Ruili Shi, Guanhua DuPMID: 33657523 DOI: 10.1016/j.intimp.2021.107507

Abstract

Hemorrhagic transformation (HT) is a frequent complication of ischemic stroke after thrombolytic therapy and seriously affects the prognosis of stroke. Due to the limited therapeutic window and hemorrhagic complications, tissue plasminogen activator (t-PA) is underutilized in acute ischemic stroke. Currently, there are no clinically effective drugs to decrease the incidence of t-PA-induced HT. Hypoxia-inducible factor 1 (HIF-1) is an important transcription factor that maintains oxygen homeostasis and mediates neuroinflammation under hypoxia. However, the effect of HIF-1 on t-PA-induced HT is not clear. The aim of this study was to investigate the role of HIF-1 in t-PA-induced HT by applying YC-1, an inhibitor of HIF-1. In the present study, we found that HIF-1 expression was significantly increased in ischemic brain tissue after delayed t-PA treatment and was mainly localized in neurons and endothelial cells. Inhibition of HIF-1 by YC-1 improved infarct volume and neurological deficits. YC-1 inhibited matrix metalloproteinase protein expression, increased tight junction protein expression, and ameliorated BBB disruption and the occurrence of HT. Furthermore, YC-1 suppressed the release of inflammatory factors, neutrophil infiltration and the activation of the HMGB1/TLR4/NF-κB signaling pathway. These results demonstrated that inhibition of HIF-1 could protect BBB integrity by suppressing HMGB1/TLR4/NF-κB-mediated neutrophil infiltration, thereby reducing the risk of t-PA-induced HT. Thus, HIF-1 may be a potential therapeutic target for t-PA-induced HT.HIF-1α-Mediated Mitophagy Determines ZnO Nanoparticle-Induced Human Osteosarcoma Cell Death both In Vitro and In Vivo

Guanping He, Xiaoyu Pan, Xiao Liu, Ye Zhu, Yunlong Ma, Chuanchao Du, Xiaoguang Liu, Chuanbin MaoPMID: 33054172 DOI: 10.1021/acsami.0c12139

Abstract

Although ZnO nanoparticles (NPs) can kill human osteosarcoma cells, the underlying upstream regulatory mechanisms remain unclear. Since hypoxia inducible factor-1α (HIF-1α) regulates the tumor microenvironment, here we explored the interplay between HIF-1α regulation and mitophagy in ZnO NP-induced osteosarcoma inhibition both in vivo and in vitro. We found that ZnO NPs upregulated HIF-1α protein levels when they killed four common human osteosarcoma cell lines. This finding was consistent with our observations that additional HIF-1α upregulation by a hypoxia inducer CoClor under a 1% hypoxia environment enhanced NP-induced cell death, but concurrent HIF-1α suppression by a hypoxia inhibitor YC-1 or HIF-1α siRNA inhibited NP-induced cell death. We discovered an interplay between HIF-1α and the autophagy-Zn

-reactive oxygen species (ROS)-autophagy cycle axis and revealed that NP-induced cancer cell killing followed a HIF-1α-BNIP3-LC3B-mediated mitophagy pathway. We confirmed that NP-upregulated HIF-1α protein expression was attributed to prolyl hydroxylase inhibition by both ROS and Zn

. In addition, the in vivo assay confirmed the therapeutic effectiveness and safety of ZnO NPs on a nude mice osteosarcoma model. Collectively, our findings clarified the upstream regulatory mechanism of autophagy induced by the NPs and further demonstrated their antitumor ability in vivo. This work provides new targets and strategies for enhancing NP-based osteosarcoma treatment.

HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to Gefitinib

Qian Jin, Jisheng Zheng, Ming Chen, Na Jiang, Xianrong Xu, Feihua HuangPMID: 33763171 DOI: 10.1155/2021/6633867

Abstract

Acquired resistance occurred in the majority of nonsmall cell lung cancer (NSCLC) patients receiving epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) therapy, and this may be related to the activation of the HIF-1 pathway. Therefore, we examined the influence of the hypoxia-inducible factor-1 (HIF-1) pathway inhibition on the sensitivity of HCC827 gefitinib-resistant (HCC827 GR) cells with MET amplification to gefitinib.We established HCC827 GR cell line with MET amplification and set four groups with different treatment. An MTT assay, a colony formation analysis, and a wound healing assay were performed to determine the sensitivity change of HCC827 GR cells after different treatments. HIF-1

, p-EGFR, and p-Met levels were detected with western blot. Correlations among HIF-1

, p-EGFR, and p-Met levels of HCC827 GR cells with different treatments were analyzed with Pearson's correlation analysis.

HIF-1 inhibitor YC-1 enhanced the sensitivity of HCC827 GR cells to gefitinib. p-Met level was correlated with HIF-1

level, while there was no correlation between p-Met level and p-EGFR level.

HIF-1 inhibitor YC-1 is able to reverse the acquired resistance of HCC827 GR to gefitinib, and the regulation of the HIF-1 pathway on MET may be one of the mechanisms.

YC-1 potentiates the antitumor activity of gefitinib by inhibiting HIF-1α and promoting the endocytic trafficking and degradation of EGFR in gefitinib-resistant non-small-cell lung cancer cells

Hui Hu, Xiao-Kang Miao, Jing-Yi Li, Xiao-Wei Zhang, Jing-Jie Xu, Jing-Ying Zhang, Tian-Xiong Zhou, Ming-Ning Hu, Wen-Le Yang, Ling-Yun MouPMID: 32044322 DOI: 10.1016/j.ejphar.2020.172961

Abstract

The tyrosine kinase inhibitor (TKI) gefitinib exerts good therapeutic effect on NSCLC patients with sensitive EGFR-activating mutations. However, most patients ultimately relapse due to the development of drug resistance after 6-12 months of treatment. Here, we showed that a HIF-1α inhibitor, YC-1, potentiated the antitumor efficacy of gefitinib by promoting EGFR degradation in a panel of human NSCLC cells with wild-type or mutant EGFRs. YC-1 alone had little effect on NSCLC cell survival but significantly enhanced the antigrowth and proapoptotic effects of gefitinib. In insensitive NSCLC cell lines, gefitinib efficiently inhibited the phosphorylation of EGFR but not the downstream signaling of ERK, AKT and STAT3; however, when combined with YC-1 treatment, these signaling pathways were strongly impaired. Gefitinib treatment induced EGFR arrest in the early endosome, and YC-1 treatment promoted delayed EGFR transport into the late endosome as well as receptor degradation. Moreover, the YC-1-induced reduction of HIF-1α protein was associated with the enhancement of EGFR degradation. HIF-1α knockdown promoted EGFR degradation, showing synergistic antigrowth and proapoptotic effects similar to those of the gefitinib and YC-1 combination treatment in NSCLC cells. Our findings provide a novel combination treatment strategy with gefitinib and YC-1 to extend the usage of gefitinib and overcome gefitinib resistance in NSCLC patients.Cilastatin Preconditioning Attenuates Renal Ischemia-Reperfusion Injury via Hypoxia Inducible Factor-1α Activation

Yu Ah Hong, So Young Jung, Keum Jin Yang, Dai Sig Im, Kyung Hwan Jeong, Cheol Whee Park, Hyeon Seok HwangPMID: 32438631 DOI: 10.3390/ijms21103583

Abstract

Cilastatin is a specific inhibitor of renal dehydrodipeptidase-1. We investigated whether cilastatin preconditioning attenuates renal ischemia-reperfusion (IR) injury via hypoxia inducible factor-1α (HIF-1α) activation. Human proximal tubular cell line (HK-2) was exposed to ischemia, and male C57BL/6 mice were subjected to bilateral kidney ischemia and reperfusion. The effects of cilastatin preconditioning were investigated both in vitro and in vivo. In HK-2 cells, cilastatin upregulated HIF-1α expression in a time- and dose-dependent manner. Cilastatin enhanced HIF-1α translation via the phosphorylation of Akt and mTOR was followed by the upregulation of erythropoietin (EPO) and vascular endothelial growth factor (VEGF). Cilastatin did not affect the expressions of PHD and VHL. However, HIF-1α ubiquitination was significantly decreased after cilastatin treatment. Cilastatin prevented the IR-induced cell death. These cilastatin effects were reversed by co-treatment of HIF-1α inhibitor or HIF-1α small interfering RNA. Similarly, HIF-1α expression and its upstream and downstream signaling were significantly enhanced in cilastatin-treated kidney. In mouse kidney with IR injury, cilastatin treatment decreased HIF-1α ubiquitination independent of PHD and VHL expression. Serum creatinine level and tubular necrosis, and apoptosis were reduced in cilastatin-treated kidney with IR injury, and co-treatment of cilastatin with an HIF-1α inhibitor reversed these effects. Thus, cilastatin preconditioning attenuated renal IR injury via HIF-1α activation.HIF-1α/BNIP3 signaling pathway-induced-autophagy plays protective role during myocardial ischemia-reperfusion injury

Yanan Zhang, Dawei Liu, Haijuan Hu, Puqiang Zhang, Ruiqin Xie, Wei CuiPMID: 31590128 DOI: 10.1016/j.biopha.2019.109464

Abstract

The study was established to inquire into the protective effect of the HIF-1α (Hypoxia-inducible factor-1α)/ BNIP3(Bcl-2/adenovirus E1B 19-kDa interacting protein) signal path-induced-autophagy during myocardial ischemia/ reperfusion (I/R) and oxygen-glucose deprivation/recovery (OGD/R) injury in heart-derived H9C2 cells as well as its potential underlying mechanism.Immediate myocardial I/R in SD (Spraque Dawley) rats and cytotoxicity of OGD/R injury on H9C2 cells with and without inhibitors or agonists of HIF-1α and BNIP3 were evaluated. Expression of mitochondrial autophagic protein were detected by Western blot and immunofluorescence. And the mitochondrial autophagosome were detected using Transmission Electron Microscope (TEM).

I/R and OGD/R injury increased the expression level of HIF-1α, activated the downstream BNIP3 and subsequently triggered mitochondria-dependent autophagy. Up-regulation the expression of HIF-1α and BNIP3 may promote the cardiac myocytes of SD rats of I/R injure and OGD/R injury-induced autophagy of H9C2 cells. Moreover, down-regulation the expression of HIF-1α or BNIP3-siRNA decreased H9C2 cells autophagy under OGD/R injury.

Together, our studies indicated that HIF-1α synchronization regulate BNIP3 during OGD/R injury-induced autophagy in H9C2 cells, though BNIP3-induced autophagy acting as a survival mechanism.

Role and Regulation of Mechanotransductive HIF-1α Stabilisation in Periodontal Ligament Fibroblasts

Christian Kirschneck, Magdalena Thuy, Alexandra Leikam, Svenja Memmert, James Deschner, Anna Damanaki, Gerrit Spanier, Peter Proff, Jonathan Jantsch, Agnes SchröderPMID: 33333756 DOI: 10.3390/ijms21249530

Abstract

Orthodontic tooth movement (OTM) creates compressive and tensile strain in the periodontal ligament, causing circulation disorders. Hypoxia-inducible factor 1α (HIF-1α) has been shown to be primarily stabilised by compression, but not hypoxia in periodontal ligament fibroblasts (PDLF) during mechanical strain, which are key regulators of OTM. This study aimed to elucidate the role of heparan sulfate integrin interaction and downstream kinase phosphorylation for HIF-1α stabilisation under compressive and tensile strain and to which extent downstream synthesis of VEGF and prostaglandins is HIF-1α-dependent in a model of simulated OTM in PDLF. PDLF were subjected to compressive or tensile strain for 48 h. In various setups HIF-1α was experimentally stabilised (DMOG) or destabilised (YC-1) and mechanotransduction was inhibited by surfen and genistein. We found that HIF-1α was not stabilised by tensile, but rather by compressive strain. HIF-1α stabilisation had an inductive effect on prostaglandin and VEGF synthesis. As expected, HIF-1α destabilisation reduced VEGF expression, whereas prostaglandin synthesis was increased. Inhibition of integrin mechanotransduction via surfen or genistein prevented stabilisation of HIF-1α. A decrease in VEGF expression was observed, but not in prostaglandin synthesis. Stabilisation of HIF-1α via integrin mechanotransduction and downstream phosphorylation of kinases seems to be essential for the induction of VEGF, but not prostaglandin synthesis by PDLF during compressive (but not tensile) orthodontic strain.YC-1 sensitizes the antitumor effects of boron neutron capture therapy in hypoxic tumor cells

Takaomi Harada, Katsumi Hirose, Yuki Wada, Mariko Sato, Koji Ichise, Masahiko Aoki, Takahiro Kato, Ken Takeda, Yoshihiro TakaiPMID: 32367141 DOI: 10.1093/jrr/rraa024

Abstract

The uptake of boron into tumor cells is a key factor in the biological effects of boron neutron capture therapy (BNCT). The uptake of boron agents is suppressed in hypoxic conditions, but the mechanism of hypoxia-induced modulation of suppression of boron uptake is not clear. Therefore, we evaluated whether hypoxia-inducible factor 1α (HIF-1α) contributes to attenuation of the antitumor effects of BNCT in hypoxic tumor cells. We also tested whether YC-1, a HIF-1α-targeting inhibitor, has therapeutic potential with BNCT. To elucidate the mechanism of attenuation of the effects of BNCT caused by hypoxia, deferoxamine (DFO) was used in experiments. Cells were incubated in normal oxygen, hypoxic conditions (1% O2) or 5 μM DFO for 24 h. Then, cells were treated with 10B-boronophenylalanine (BPA) for 2 h and boron accumulation in cells was evaluated. To clarify the relationship between HIF-1α and L-type amino acid transporter 1 (LAT1), gene expression was evaluated by a using HIF-1α gene knockdown technique. Finally, to improve attenuation of the effects of BNCT in hypoxic cells, BNCT was combined with YC-1. Boron uptake was continuously suppressed up to 2 h after administration of BPA by 5 μM DFO treatment. In cells treated with 5 μM DFO, LAT1 expression was restored in HIF-1α-knocked down samples in all cell lines, revealing that HIF-1α suppresses LAT1 expression in hypoxic cells. From the results of the surviving fraction after BNCT combined with YC-1, treatment with YC-1 sensitized the antitumor effects of BNCT in cells cultured in hypoxia.Hypoxia Inducible Factor-1α Inhibition in Von Hippel Lindau-mutant Malignant Pleural Mesothelioma Cells

Takehito Shukuya, Jun Oyanagi, Masakuni Serizawa, Masaru Watanabe, Nobuyuki Yamamoto, Yasuhiro KohPMID: 32234874 DOI: 10.21873/anticanres.14140

Abstract

Molecular targeted agents have been successfully developed against solid tumors and their use is also being investigated for the treatment of malignant pleural mesothelioma (MPM). We have previously reported von Hippel Lindau (VHL) mutations detected by massive parallel sequencing technology in samples of patients with MPM. Here, we conducted an in vitro study to investigate the therapeutic approaches in VHL-mutant MPM.Three MPM cell lines with or without a VHL mutation were used and the effects of molecular-targeted agents on growth inhibition were evaluated. Based on the characteristics of the molecular targeted agents that exhibited growth inhibitory effect, the effects of knockdown by siRNA were also evaluated.

NCI-H28 MPM cells harboring the VHL L89H mutation were sensitive to YC-1, known as an inhibitor of hypoxia inducible factor (HIF)-1α, and YC-1treatment induced massive apoptosis in a dose-and-time-dependent manner. Knockdown of HIF-1α by siRNA partially inhibited the growth of NCI-H28 cells, suggesting that an additional blockade may be required to completely inhibit growth signaling.

The VHL mutation may predict tumor responses to YC-1, a HIF-1α inhibitor.